Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate
Description
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 4-bromo-2-fluorobenzyloxy substituent at the 4-position. This molecule serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents. Its structural design combines halogenated aromatic groups (bromo and fluoro) with a piperidine scaffold, enabling versatile reactivity for further derivatization.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenyl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAZLOAYZWAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine Derivatives
Piperidine derivatives are commonly prepared through the reaction of piperidine with various reagents to form the desired functional groups. For example, tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex piperidine derivatives.
Introduction of the Benzyl Group
The introduction of a benzyl group typically involves a nucleophilic substitution reaction where a benzyl halide reacts with a nucleophile. In the context of piperidine derivatives, this might involve the reaction of a benzyl halide with a piperidine derivative under basic conditions.
Incorporation of Bromine and Fluorine Substituents
Bromine and fluorine substituents can be introduced into the benzyl group through various methods, including electrophilic aromatic substitution for bromine and nucleophilic aromatic substitution for fluorine. However, the specific conditions and reagents used can vary significantly depending on the starting materials and desired product.
Challenges and Considerations
- Stereochemistry : The piperidine ring can exhibit stereoisomerism, which may affect the reaction conditions and product yield.
- Reactivity of Substituents : The presence of bromine and fluorine on the benzyl group can influence the reactivity and stability of the compound.
- Purification : The purification of the final product may require careful chromatography due to the potential for side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.
Scientific Research Applications
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance its binding affinity and selectivity through halogen bonding and other interactions .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The target compound’s benzyloxy group is substituted with bromo (4-position) and fluoro (2-position). Key analogs and their substituent effects are summarized below:
Key Observations :
- Steric Considerations : The 2-fluoro substituent introduces mild steric hindrance, which may limit rotational freedom of the benzyl group compared to the 4-bromo-only analog .
- Reactivity : Bromo at the 4-position allows for Suzuki or Ullmann coupling, a shared feature with pyrimidine-based analogs (e.g., 5-bromo in ) .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, comparisons can be inferred:
- Lipophilicity: The bromo and fluoro substituents increase molecular weight (MW ≈ 385 g/mol) and lipophilicity compared to non-halogenated analogs.
- Polarity: Ether-linked benzyl groups (target compound) exhibit lower polarity than amino-linked analogs () .
Biological Activity
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate, a compound with the CAS number 1159826-04-6, is notable for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H21BrFNO3
- Molecular Weight : 386.26 g/mol
- IUPAC Name : tert-butyl 4-(4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate
The compound is structurally designed to interact with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. Its piperidine core is known to enhance binding affinity to certain receptors, which may include neurotransmitter receptors and kinases involved in cancer pathways.
Antitumor Activity
Recent studies have suggested that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in xenograft models by targeting crucial signaling pathways such as the MAPK pathway .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. Research indicates that related compounds can inhibit enzymes like IRAK4, which plays a role in inflammatory responses and cancer progression .
Case Studies and Research Findings
- Xenograft Studies : In a study involving xenograft models, compounds with a similar piperidine structure demonstrated potent antitumor activity. The inhibition of tumor growth was attributed to the blockade of the ERK signaling pathway, which is critical for cell proliferation and survival in cancer cells .
- Enzyme Inhibition : A study highlighted the potential of piperidine derivatives to inhibit IRAK4 with IC50 values in the nanomolar range (e.g., 27 nM), showcasing their selectivity against a broad range of kinases . This selectivity is essential for reducing off-target effects in therapeutic applications.
- Pharmacokinetics : Data suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including metabolic stability in liver microsomes and good bioavailability in animal models .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H21BrFNO3 |
| Molecular Weight | 386.26 g/mol |
| CAS Number | 1159826-04-6 |
| Antitumor Activity | Significant in xenograft models |
| Enzyme Inhibition (IRAK4) | IC50 = 27 nM |
| Pharmacokinetics | Metabolically stable |
Q & A
Q. Key characterization data :
- 1H NMR (CDCl₃): Peaks at δ 7.45–7.30 (m, Ar-H), 4.50 (s, OCH₂Ar), 3.70–3.40 (m, piperidine-H).
- 13C NMR : Signals for the tert-butyl carbonyl (~155 ppm), aromatic carbons (~115–135 ppm), and piperidine carbons (~40–70 ppm) .
Basic: How is the compound characterized to confirm structural integrity?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄BrFNO₃: 396.09) .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Respiratory Protection : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated organic waste for professional treatment to prevent environmental contamination .
Advanced: How can reaction yields be optimized during the coupling of the benzyloxy group to the piperidine ring?
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the oxygen atom.
- Base Optimization : Use NaH for deprotonation instead of weaker bases (e.g., K₂CO₃) to improve reaction kinetics.
- Temperature Control : Maintain 0–5°C during benzyl bromide addition to minimize side reactions (e.g., elimination).
- Monitoring : TLC (hexane:EtOAc = 7:3) to track reaction progress and adjust stoichiometry if needed .
Advanced: How should researchers address discrepancies in NMR data for this compound?
- Deuterated Solvent Effects : Ensure consistent use of CDCl₃ to avoid solvent-induced shifts.
- Impurity Identification : Compare with spectra of intermediates (e.g., tert-butyl piperidine derivatives) to detect unreacted starting materials.
- Dynamic Effects : Consider restricted rotation of the benzyloxy group, which may split aromatic proton signals .
Advanced: What strategies mitigate bromine-related side reactions during synthesis?
- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent bromine displacement by moisture.
- Low-Temperature Quenching : Add reaction mixtures to ice-cold water to stabilize reactive brominated intermediates.
- Catalytic Additives : Use KI (1–2 mol%) to suppress undesired elimination pathways .
Advanced: How can the compound’s stability under acidic/basic conditions be evaluated for drug discovery?
- Stress Testing : Incubate the compound in 0.1 M HCl (for acid stability) or 0.1 M NaOH (for base stability) at 25°C and 40°C.
- HPLC Monitoring : Track degradation products over 24–72 hours using a C18 column (acetonitrile/water + 0.1% TFA).
- Mechanistic Insight : Hydrolysis of the tert-butyl carbamate group is a common degradation pathway under acidic conditions .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to bromodomains or kinases, leveraging the 4-bromo-2-fluorobenzyl group’s halogen bonding potential.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .
Advanced: How can researchers validate the compound’s purity for publication-quality data?
- Multi-Method Cross-Verification : Combine HPLC (≥95% purity), NMR (integration of impurity peaks <2%), and elemental analysis (C, H, N within ±0.4% of theoretical).
- Mass Spectrometry : HRMS with ppm error <5 confirms molecular formula.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof if crystals are obtainable .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
- Exothermic Reactions : Use jacketed reactors with controlled cooling for steps involving Dess-Martin periodinane or mCPBA.
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for large batches.
- Yield Optimization : Redesign steps with low atom economy (e.g., protection/deprotection) using greener alternatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
